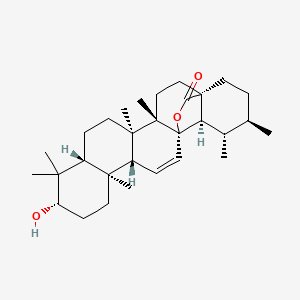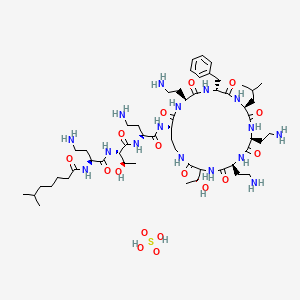
Prostaglandin G2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin G2 (PGG2) is the first intermediate in the COX pathway which is stable enough to be isolated and characterized. It is the C-15 hydroperoxide of PGH2. Under normal conditions, PGG2 is quickly metabolized by the peroxidase activity intrinsic to both COX-1 and -2 to give PGH2, which serves as the key precursor to the 2-series PGs and thromboxanes.
科学的研究の応用
Receptor Research and Drug Development
Prostaglandin G2 (PGG2) is closely related to Prostaglandin E2 (PGE2), which acts on G-protein-coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4. These receptors exhibit differences in signal transduction, tissue localization, and regulation of expression, leading to PGE2's versatility as a prostanoid. Studies on these receptors have advanced our understanding of PGE2 actions in physiological and pathophysiological responses, which can be instrumental for drug development targeting these pathways (Sugimoto & Narumiya, 2007).
Immune System Modulation
Prostaglandins, including derivatives of PGG2, play key roles in modulating the immune system. PGE2 and the PGD2 metabolite 15-deoxy-Delta(12,14)-PGJ2 have diverse roles in immune regulation and inflammation and are emerging as significant players in cancer progression. Understanding their activities is critical for developing new therapies aimed at immune modulation (Harris et al., 2002).
Lung Health and Disease
In the lung, PGE2, a derivative of PGG2, has a role in limiting the immune-inflammatory response as well as in tissue repair processes. This distinctive role in pulmonary health highlights the regulatory importance of prostaglandins in the lung and offers potential new perspectives in treating pulmonary diseases (Vancheri et al., 2004).
特性
分子式 |
C20H32O6 |
|---|---|
分子量 |
368.5 |
同義語 |
PGG2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B1151465.png)


